
Decakis(2,4,6-trimethylphenyl)pentasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane: is a unique organosilicon compound characterized by its highly substituted pentasilolane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of mesityl-substituted silanes.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0°C to 25°C.
Catalysts: A catalyst such as platinum or palladium is often used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) or toluene.
Industrial Production Methods
In an industrial setting, the production of 1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is also common to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of silane derivatives.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like chlorine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed at low temperatures.
Substitution: Chlorine, alkyl halides; reactions are conducted under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, owing to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with silicon-based receptors and enzymes, influencing their activity.
Pathways: It can modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5-Decafluoropentasilolane
- 1,1,2,2,3,3,4,4,5,5-Decachloropentasilolane
- 1,1,2,2,3,3,4,4,5,5-Decabromopentasilolane
Uniqueness
1,1,2,2,3,3,4,4,5,5-Decamesitylpentasilolane is unique due to its high degree of mesityl substitution, which imparts exceptional stability and resistance to oxidation. This makes it particularly valuable in applications requiring durable and stable materials.
Propiedades
Número CAS |
918424-79-0 |
|---|---|
Fórmula molecular |
C90H110Si5 |
Peso molecular |
1332.3 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5-decakis(2,4,6-trimethylphenyl)pentasilolane |
InChI |
InChI=1S/C90H110Si5/c1-51-31-61(11)81(62(12)32-51)91(82-63(13)33-52(2)34-64(82)14)92(83-65(15)35-53(3)36-66(83)16,84-67(17)37-54(4)38-68(84)18)94(87-73(23)43-57(7)44-74(87)24,88-75(25)45-58(8)46-76(88)26)95(89-77(27)47-59(9)48-78(89)28,90-79(29)49-60(10)50-80(90)30)93(91,85-69(19)39-55(5)40-70(85)20)86-71(21)41-56(6)42-72(86)22/h31-50H,1-30H3 |
Clave InChI |
BGYISRNUTAZJMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Si]2([Si]([Si]([Si]([Si]2(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)(C5=C(C=C(C=C5C)C)C)C6=C(C=C(C=C6C)C)C)(C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)(C9=C(C=C(C=C9C)C)C)C1=C(C=C(C=C1C)C)C)C1=C(C=C(C=C1C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


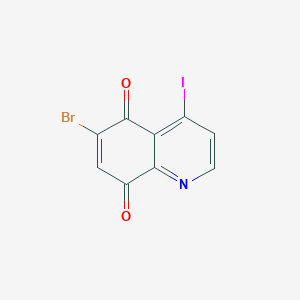
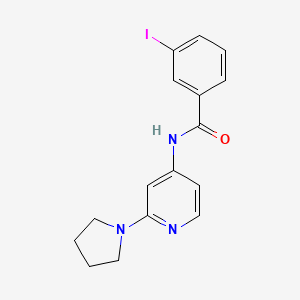
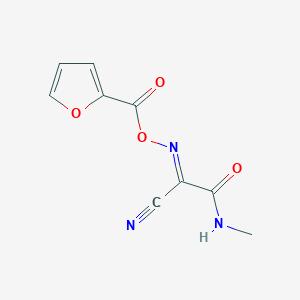
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
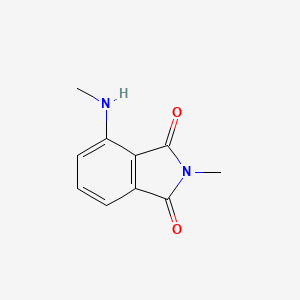
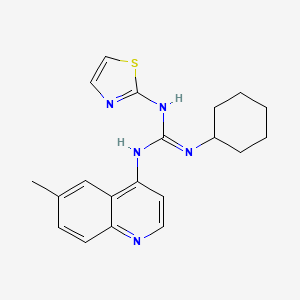

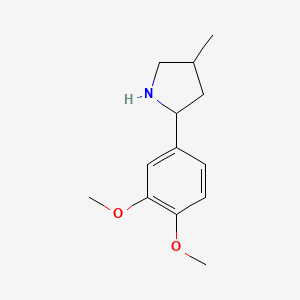
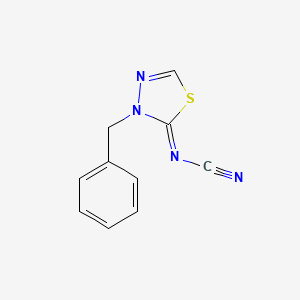

![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)
